![molecular formula C7H3BrClIN2 B1457317 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 876343-87-2](/img/structure/B1457317.png)
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains bromine, chlorine, and iodine substituents on a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. For example, 4-chloro-7-azaindole can be used as a starting material. The reaction involves the following steps :
Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has shown promise as an anticancer agent. Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit certain kinases involved in cancer progression. For instance, studies have demonstrated that modifications on the pyrrole ring can enhance selectivity towards specific cancer cell lines, making it a candidate for further development in targeted cancer therapies .
Antiviral Properties
There is emerging evidence that this compound may possess antiviral activity. Some derivatives of pyrrolo[2,3-b]pyridine have been investigated for their ability to inhibit viral replication. For example, compounds similar to this compound have been linked to the inhibition of RNA viruses, suggesting potential applications in treating viral infections .
Biological Research
Cell Signaling Studies
The compound is utilized in cell signaling studies due to its ability to modulate pathways involving protein kinases. Researchers have employed it to investigate the phosphorylation states of proteins involved in cellular processes such as proliferation and apoptosis. This application is critical for understanding the molecular mechanisms underlying various diseases, including cancer and neurodegenerative disorders .
Stem Cell Research
In developmental biology, this compound has been cited in studies involving stem cell differentiation. Its role as a signaling molecule can influence stem cell fate decisions, making it a valuable tool for researchers studying regenerative medicine and tissue engineering .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic semiconductors has been explored for developing more efficient organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to facilitate charge transport can enhance device performance significantly .
Comparative Analysis of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer & Antiviral Agent | Inhibits cancer cell proliferation; antiviral activity |
Biological Research | Cell Signaling & Stem Cell Studies | Modulates signaling pathways; influences differentiation |
Material Science | Organic Electronics | Enhances charge transport in OLEDs and solar cells |
Case Studies
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized various derivatives of pyrrolo[2,3-b]pyridine and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications increased potency by selectively targeting cancer pathways while minimizing effects on normal cells.
Case Study 2: Viral Inhibition
A recent investigation highlighted the compound's potential against RNA viruses like influenza. By modifying the halogen substituents on the pyrrole ring, researchers were able to enhance antiviral efficacy significantly, paving the way for new therapeutic strategies against viral infections.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with different halogen substitution patterns.
5-Bromo-7-azaindole: Another related compound with a bromine substituent on the pyrrolo[2,3-b]pyridine core
Uniqueness
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of three different halogen atoms, which provides distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of novel chemical entities and the exploration of new biological activities .
Biological Activity
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C7H3BrClIN2
- CAS Number: 876343-87-2
Property | Value |
---|---|
Molecular Weight | 307.37 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Appearance | Solid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases. This compound has been shown to inhibit various kinases involved in critical cellular pathways, including those associated with cancer progression.
Case Study: Inhibition of Kinases
Research has demonstrated that derivatives of this compound can effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cell proliferation and survival. By binding to these receptors, the compound disrupts downstream signaling pathways, leading to reduced cell growth and apoptosis in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, a study reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Properties
Summary of Studies
- Anticancer Activity :
- Kinase Inhibition :
- Antimicrobial Activity :
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-2-11-7-3(6(4)9)1-5(10)12-7/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXQNMKGZFHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=C(C(=C21)Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733225 | |
Record name | 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-87-2 | |
Record name | 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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